(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-METHYLPIPERAZINO)METHANONE
Description
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features an isoxazole ring and a piperazine moiety. Isoxazole rings are known for their electron-rich nature, which makes them valuable in various chemical reactions and applications . The compound’s unique structure allows it to participate in a variety of chemical processes, making it a subject of interest in scientific research.
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-4-10-11(9(2)17-13-10)12(16)15-7-5-14(3)6-8-15/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVJQFDUWNIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . This reaction is often catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-METHYLPIPERAZINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce various amines .
Scientific Research Applications
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-METHYLPIPERAZINO)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-methylisoxazole-4-carboxylic acid: Shares the isoxazole ring but lacks the piperazine moiety.
5-Methyl-3-phenyl-4-isoxazolyl)methylamine: Another isoxazole derivative with different substituents.
Uniqueness
(3-ETHYL-5-METHYL-4-ISOXAZOLYL)(4-METHYLPIPERAZINO)METHANONE is unique due to its combination of an isoxazole ring and a piperazine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
